3,3-Dimethyl-7-(2-morpholin-4-yl-5-nitro-phenyl)-2,4,8-trioxa-bicyclo[4.2.0]oct-1(6)-en-5-one
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Overview
Description
3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of morpholine, nitrophenyl, and trioxabicyclo octene moieties, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves multiple steps, typically starting with the preparation of the morpholino and nitrophenyl intermediates. These intermediates are then subjected to cyclization reactions to form the trioxabicyclo octene core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The morpholino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nitro and morpholino groups.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The morpholino group can interact with biological macromolecules, affecting their function and activity. These interactions contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can be compared with other similar compounds, such as:
2-methyl-quinazolines: These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Thioxopyrimidines: These compounds have a different core structure but exhibit similar biological activities. The uniqueness of 3,3-DIMETHYL-7-(2-MORPHOLINO-5-NITROPHENYL)-2,4,8-TRIOXABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE lies in its combination of morpholino, nitrophenyl, and trioxabicyclo octene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O7 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3,3-dimethyl-7-(2-morpholin-4-yl-5-nitrophenyl)-2,4,8-trioxabicyclo[4.2.0]oct-1(6)-en-5-one |
InChI |
InChI=1S/C17H18N2O7/c1-17(2)25-15(20)13-14(24-16(13)26-17)11-9-10(19(21)22)3-4-12(11)18-5-7-23-8-6-18/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
PMEGKRFOHMXKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)O1)C |
Origin of Product |
United States |
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